molecular formula C28H26N2O6S B11681870 Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11681870
M. Wt: 518.6 g/mol
InChI Key: FKDXCUBJKKJXQR-BXVZCJGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and a chromenylidene moiety, which is a derivative of chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens like bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 2-[(Z)-[7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O6S/c1-3-35-28(33)24-20-6-4-5-7-23(20)37-27(24)30-26-21(14-16-8-11-18(31)15-22(16)36-26)25(32)29-17-9-12-19(34-2)13-10-17/h8-15,31H,3-7H2,1-2H3,(H,29,32)/b30-26-

InChI Key

FKDXCUBJKKJXQR-BXVZCJGGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=C(O3)C=C(C=C4)O)C(=O)NC5=CC=C(C=C5)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.